molecular formula C13H15NO4 B1317908 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid CAS No. 923173-87-9

3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid

Cat. No.: B1317908
CAS No.: 923173-87-9
M. Wt: 249.26 g/mol
InChI Key: IDRPAQYBUPWQTD-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid is a synthetic organic compound that features a benzoic acid moiety linked to a pyrrolidinone ring through an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized by the cyclization of γ-aminobutyric acid (GABA) or its derivatives under acidic or basic conditions.

    Ethoxylation: The pyrrolidinone is then reacted with ethylene oxide or ethyl chloroformate to introduce the ethoxy group.

    Coupling with Benzoic Acid: The ethoxylated pyrrolidinone is then coupled with benzoic acid or its derivatives using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and pyrrolidinone moieties can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-phenylpropanoic acid: Similar structure with a propanoic acid moiety instead of benzoic acid.

    3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde: Similar structure with an aldehyde group instead of a carboxylic acid.

Uniqueness

3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzoic acid and pyrrolidinone moieties allows for versatile applications in various fields of research.

Properties

IUPAC Name

3-(2-oxo-2-pyrrolidin-1-ylethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(14-6-1-2-7-14)9-18-11-5-3-4-10(8-11)13(16)17/h3-5,8H,1-2,6-7,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRPAQYBUPWQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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